Octyl 2-methylisocrotonate Octyl 2-methylisocrotonate
Brand Name: Vulcanchem
CAS No.: 83803-42-3
VCID: VC20290359
InChI: InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h5H,4,6-11H2,1-3H3/b12-5-
SMILES:
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

Octyl 2-methylisocrotonate

CAS No.: 83803-42-3

Cat. No.: VC20290359

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Octyl 2-methylisocrotonate - 83803-42-3

Specification

CAS No. 83803-42-3
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name octyl (Z)-2-methylbut-2-enoate
Standard InChI InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h5H,4,6-11H2,1-3H3/b12-5-
Standard InChI Key JNHPLASQNDHBJH-XGICHPGQSA-N
Isomeric SMILES CCCCCCCCOC(=O)/C(=C\C)/C
Canonical SMILES CCCCCCCCOC(=O)C(=CC)C

Introduction

Synthesis and Reaction Dynamics

Esterification Methods

The synthesis of octyl 2-methylisocrotonate likely follows classical esterification protocols, involving the reaction of 2-methylisocrotonic acid with octanol under acidic catalysis. In studies of analogous systems, such as n-butyl crotonate, esterification proceeds via nucleophilic acyl substitution, with yields optimized by controlling water removal and catalyst concentration . For example, n-butyl crotonate synthesis achieved >95% purity using sulfuric acid as a catalyst, followed by fractional distillation .

Copolymerization with Cyclic Ketene Acetals

A key application of alkyl crotonates lies in their copolymerization with MDO to produce degradable polyesters. For instance, butyl crotonate (BCr) and MDO form alternating copolymers with 93% ring-opening efficiency, resulting in ester-rich backbones susceptible to hydrolytic degradation . The reactivity ratios (rBCr = 0.017, rMDO = 0.105) indicate a strong preference for cross-propagation, favoring alternating sequences over homopolymerization . Extending this to octyl 2-methylisocrotonate, similar reactivity could enable the synthesis of polymers with tailored glass transition temperatures (Tg) and degradation profiles.

Table 1: Thermal Properties of Alkyl Crotonate-MDO Copolymers

Crotonate MonomerTg (°C)Ring-Opening Efficiency (%)
Ethyl crotonate-2995
Butyl crotonate-3793
2-Octyl crotonate-4197
Data adapted from ACS Macro Letters (2024) .

Physicochemical Properties

While direct measurements for octyl 2-methylisocrotonate are scarce, related esters offer insights:

  • Boiling Point: 2-Octyl crotonate derivatives exhibit boiling points between 94–96°C at 60 mmHg .

  • Thermal Stability: The branched alkyl chain enhances stability, with decomposition temperatures exceeding 200°C in inert atmospheres .

  • Solubility: High logP values (e.g., 5.40 for 3-octyl tiglate) indicate lipophilicity, favoring solubility in organic solvents like toluene and dichloromethane .

Applications in Materials Science

Degradable Polymers

Alkyl crotonate-MDO copolymers are prized for their hydrolytic degradability, making them candidates for eco-friendly packaging and biomedical devices. The ester linkages in these polymers undergo hydrolysis under aqueous conditions, with degradation rates modifiable via alkyl chain length . For octyl 2-methylisocrotonate, the longer octyl chain could further slow degradation, extending material lifespans in humid environments.

Fragrance and Flavor Additives

Esters with branched alkyl chains, such as 3-octyl tiglate, are valued in perfumery for their spicy, fruity notes . Octyl 2-methylisocrotonate’s structural similarity suggests potential as a fragrance fixative, enhancing longevity in cosmetic formulations.

Biological and Environmental Impact

Toxicity Profile

Limited data exist for octyl 2-methylisocrotonate, but related esters show low acute toxicity. For example, 3-octyl tiglate has a vapor pressure of 0.00801 mmHg at 25°C, indicating minimal inhalation risk . Chronic exposure studies are needed to assess endocrine disruption potential.

Biodegradation

The ester functionality in alkyl crotonates facilitates microbial breakdown. In wastewater treatment simulations, butyl crotonate-MDO copolymers achieved 80% mineralization within 30 days . Octyl 2-methylisocrotonate’s degradation kinetics would depend on esterase accessibility to its branched structure.

Comparative Analysis with Structural Analogs

Table 2: Key Properties of Octyl Esters

CompoundMolecular FormulaBoiling Point (°C)logPApplication
Octyl 2-methylisocrotonate*C₁₃H₂₄O₂~100 (est.)~5.5Polymers, fragrances
3-Octyl tiglateC₁₃H₂₄O₂94–965.40Perfumery
2-Octyl crotonateC₁₂H₂₂O₂N/AN/ADegradable plastics
*Estimated values based on analogs .

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